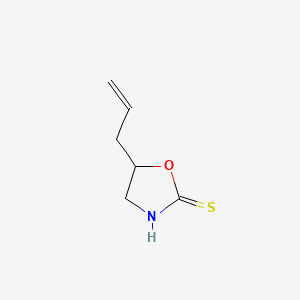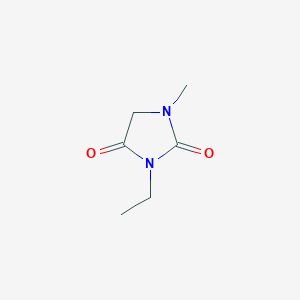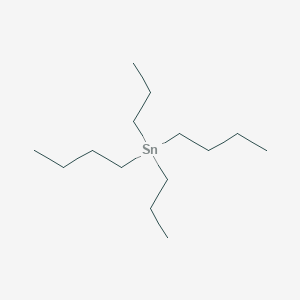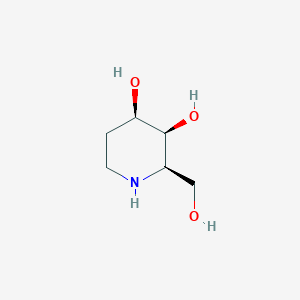
(1-Methylquinolin-2(1H)-ylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylquinolin-2(1H)-ylidene)propanedinitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylquinolin-2(1H)-ylidene)propanedinitrile typically involves the reaction of 1-methylquinolin-2(1H)-one with malononitrile under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (1-Methylquinolin-2(1H)-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
(1-Methylquinolin-2(1H)-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Quinoline derivatives are explored for their therapeutic properties, including antimalarial and anti-inflammatory activities.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1-Methylquinolin-2(1H)-ylidene)propanedinitrile and its derivatives often involves interaction with biological targets such as enzymes or receptors. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to the disruption of cellular processes, making these compounds effective as anticancer agents.
Comparación Con Compuestos Similares
1-Methylquinolin-2(1H)-one: A precursor in the synthesis of (1-Methylquinolin-2(1H)-ylidene)propanedinitrile.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.
1-Methyl-3,6,8-trinitro-2-quinolone: A highly reactive derivative used in various synthetic applications.
Uniqueness: this compound stands out due to its dual nitrile functionality, which allows for diverse chemical modifications. This versatility makes it a valuable compound in the synthesis of novel quinoline derivatives with potential biological activities.
Propiedades
Número CAS |
4609-45-4 |
|---|---|
Fórmula molecular |
C13H9N3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
2-(1-methylquinolin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C13H9N3/c1-16-12-5-3-2-4-10(12)6-7-13(16)11(8-14)9-15/h2-7H,1H3 |
Clave InChI |
LCUMKQMOTLSERH-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C#N)C#N)C=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-(2-Chloro-2-phenylethoxy)phenyl]-N,N-dimethylurea](/img/structure/B14144381.png)

![1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea](/img/structure/B14144387.png)
![3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14144395.png)


![5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14144415.png)
![N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide](/img/structure/B14144419.png)

![N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide](/img/structure/B14144434.png)

![1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B14144449.png)


